molecular formula C13H19F6N3O5 B1382616 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) CAS No. 2108705-23-1

1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)

Cat. No. B1382616
CAS RN: 2108705-23-1
M. Wt: 411.3 g/mol
InChI Key: ILQIAMVFFVKHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate), or 1-AZC-4-MPBTA, is an organic compound composed of a piperazine ring and a nitrogen-containing azetidine ring. It is a colorless solid that is soluble in polar organic solvents and is a versatile building block for organic synthesis. This compound has a range of applications in scientific research, including biochemical and physiological effects, as well as advantages and limitations for laboratory experiments. In

Scientific Research Applications

Synthesis and Ligand Applications

  • Synthesis of Novel Ligands for Nicotinic Receptors : A compound similar to 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) was synthesized for potential use as a ligand for nicotinic receptors. This involved a Stille coupling reaction and deprotection using trifluoroacetic acid (TFA), indicating its utility in receptor studies (Karimi & Långström, 2002).

Organic Synthesis and Drug Development

  • Multicomponent Coupling in Drug Synthesis : Trifluoroacetic acid (TFA), a related compound, has been used in a transition-metal-free, three-component coupling process involving azetidines. This reaction produces medicinally important N-aryl β-amino alcohol derivatives, highlighting the role of related azetidine compounds in the synthesis of pharmaceuticals (Roy, Baviskar, & Biju, 2015).

  • Development of Novel Azetidin-2-one Derivatives : Research on azetidin-2-one derivatives, which share a core structure with the compound , has led to the development of new synthetic pathways and derivatives. These derivatives have potential applications in various biological activities and drug development (Jeon, Kim, & Park, 2001).

Applications in Biological and Chemical Research

  • Building Blocks in Organic Synthesis : Azetidin-2-ones, including related compounds, have been evaluated as building blocks in organic synthesis. They facilitate access to a variety of biologically relevant CF3-functionalized structures, indicating their utility in creating complex molecular architectures (Dao Thi et al., 2016).

  • Precursors in Chemical Transformations : Compounds related to 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) have been used as precursors in the synthesis of various chemically and biologically significant structures. This includes their transformation into CF3-containing aminopropanes, oxazinanes, and aziridines, underscoring their versatility in chemical transformations (Dao Thi et al., 2018).

properties

IUPAC Name

azetidin-3-yl-(4-methylpiperazin-1-yl)methanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2C2HF3O2/c1-11-2-4-12(5-3-11)9(13)8-6-10-7-8;2*3-2(4,5)1(6)7/h8,10H,2-7H2,1H3;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQIAMVFFVKHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F6N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)
Reactant of Route 2
1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)
Reactant of Route 3
Reactant of Route 3
1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)
Reactant of Route 4
1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)
Reactant of Route 5
1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)
Reactant of Route 6
1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.